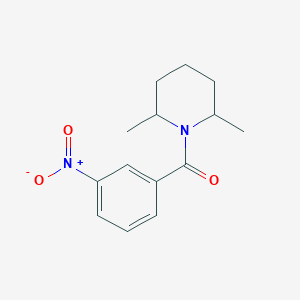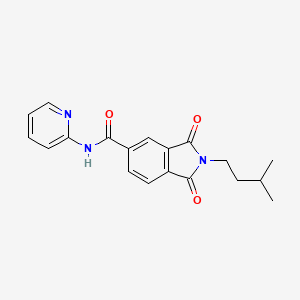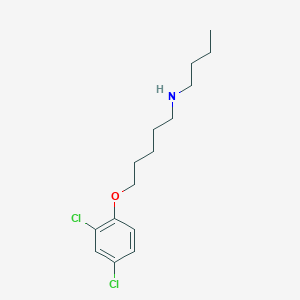
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a pentanamine chain, which is further substituted with a dichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine typically involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to introduce the dichlorophenoxy group. This is followed by the reaction with a butylamine derivative to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The dichlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, nitro compounds, and various substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The dichlorophenoxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine: Similar structure but with chlorine atoms at different positions.
N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine: Another isomer with different chlorine substitution pattern.
Uniqueness
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms in the dichlorophenoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-2-3-9-18-10-5-4-6-11-19-15-8-7-13(16)12-14(15)17/h7-8,12,18H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBWBKWSDDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
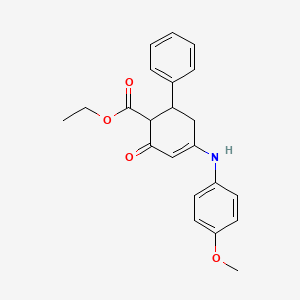
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)


![4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5135384.png)
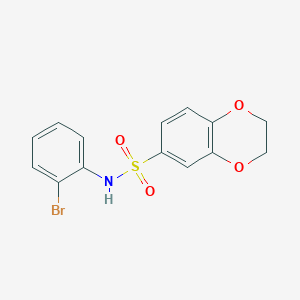
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)
![2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B5135407.png)



